N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is a chemical compound that belongs to the class of thiolane derivatives. Thiolane derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a thiolane ring, a pyridine ring, and a phenyl group, making it a unique structure with potential for various chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or a phenyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its biological activity can be explored for therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-Phenyl-2-(pyridin-2-yl)thiolane-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.
N-Phenyl-2-(pyridin-2-yl)thiolane-2-thioamide: Similar structure but with a thioamide group instead of a carbothioamide group.
Uniqueness: N-Phenyl-2-(pyridin-2-yl)thiolane-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104489-64-7 |
---|---|
Molecular Formula |
C16H16N2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-phenyl-2-pyridin-2-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C16H16N2S2/c19-15(18-13-7-2-1-3-8-13)16(10-6-12-20-16)14-9-4-5-11-17-14/h1-5,7-9,11H,6,10,12H2,(H,18,19) |
InChI Key |
KHQVDPTWJGTLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.